5-(Azidomethyl)quinoxaline
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Overview
Description
5-(Azidomethyl)quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The azidomethyl group attached to the quinoxaline ring enhances its reactivity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)quinoxaline typically involves the introduction of an azidomethyl group to the quinoxaline core. One common method is the nucleophilic substitution reaction where a halomethylquinoxaline reacts with sodium azide under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production .
Chemical Reactions Analysis
Types of Reactions: 5-(Azidomethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced forms.
Substitution: The azidomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroquinoxaline or nitrile derivatives.
Reduction: Aminoquinoxaline.
Substitution: Various substituted quinoxalines depending on the reagents used
Scientific Research Applications
5-(Azidomethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound is used in the production of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)quinoxaline involves its interaction with various molecular targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. Additionally, the quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound without the azidomethyl group.
Quinazoline: A similar nitrogen-containing heterocycle with a different ring structure.
Benzimidazole: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness of 5-(Azidomethyl)quinoxaline: The presence of the azidomethyl group in this compound imparts unique reactivity, making it a valuable intermediate in synthetic chemistry. Its ability to undergo click chemistry reactions distinguishes it from other quinoxaline derivatives and enhances its utility in various applications .
Properties
IUPAC Name |
5-(azidomethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-14-13-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAFUGBUJDZFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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